3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, oxazole, and cyclopentane rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available pyridine derivatives. One common approach involves the annulation of a thiazole ring to a pyridine scaffold, followed by further functionalization to introduce the oxazole and cyclopentane rings . The reaction conditions often include the use of copper iodide as a catalyst and microwave irradiation to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products
Scientific Research Applications
3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
Thiazolo[4,5-b]pyridines: These compounds are structurally related and exhibit various therapeutic potentials.
Uniqueness
What sets 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-14-15(16(22)19-9-11-5-2-3-8-18-11)12-6-4-7-13(12)20-17(14)23-21-10/h2-3,5,8H,4,6-7,9H2,1H3,(H,19,22) |
InChI Key |
UCDKAUYXGUFYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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